3-amino-3-(4-butylphenyl)propanoic Acid
Description
General Overview of β-Amino Acids in Chemical Biology and Organic Synthesis
β-Amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the third carbon atom (the β-carbon) relative to the carboxyl group. This seemingly subtle structural alteration imparts unique conformational properties and biological activities. In chemical biology, β-amino acids are recognized as crucial components for the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability against enzymatic degradation. hilarispublisher.comresearchgate.netacs.org The incorporation of β-amino acids into peptide backbones can induce stable secondary structures, such as helices, turns, and sheets, which are vital for molecular recognition and biological function. researchgate.nethilarispublisher.com
From an organic synthesis perspective, β-amino acids are valuable chiral building blocks for the preparation of a wide array of pharmaceutical and agrochemical compounds. hilarispublisher.comhilarispublisher.com Their synthesis has been a significant focus of research, with numerous methods developed, including the Arndt-Eistert homologation, conjugate addition reactions, and various catalytic asymmetric approaches. hilarispublisher.comillinois.edu The diverse biological activities associated with β-amino acids and their derivatives, such as antimicrobial, antifungal, and anticancer properties, further highlight their importance in medicinal chemistry. hilarispublisher.comhilarispublisher.comresearchgate.net
| Characteristic | α-Amino Acids | β-Amino Acids |
|---|---|---|
| Amino Group Position | Carbon-2 (α-carbon) | Carbon-3 (β-carbon) |
| Backbone Flexibility | More constrained | Increased flexibility |
| Proteolytic Stability | Susceptible to degradation | Generally resistant to degradation |
| Secondary Structures | Well-defined helices, sheets, turns | Can form unique and stable secondary structures (β-peptides) |
| Natural Abundance | Common (20 proteinogenic) | Less common, but found in some natural products |
Structural Characteristics and Research Context of 3-Amino-3-(4-butylphenyl)propanoic Acid
This compound is a non-proteinogenic β-amino acid. Its structure features a propanoic acid backbone with an amino group at the C3 position. Also attached to the C3 carbon is a 4-butylphenyl group. This substituent consists of a phenyl ring with a butyl group attached at the para position. The presence of the aromatic ring and the chiral center at the β-carbon are key structural features. The 4-butylphenyl group is a significant feature, as the butyl chain adds lipophilicity to the molecule, which can influence its solubility, membrane permeability, and interactions with biological targets.
The research context for this compound is largely driven by the extensive investigation into other β-aryl-β-amino acids. For instance, derivatives of 3-amino-3-phenylpropanoic acid have been explored for their potential in various therapeutic areas. The introduction of different substituents on the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties, which can in turn modulate its biological activity. The butyl group in this compound can be seen as a lipophilic modification intended to enhance pharmacokinetic properties or to explore specific hydrophobic interactions within a biological target.
Current Research Landscape and Emerging Academic Interests Pertaining to this Chemical Compound
While direct and extensive research specifically on this compound is not widely published, the academic interest in this compound can be inferred from the broader trends in medicinal chemistry and materials science. The synthesis and evaluation of novel β-amino acid derivatives remain an active area of investigation. Research into related compounds, such as those with different alkylphenyl substituents or other aromatic groups, provides a strong rationale for the exploration of the 4-butylphenyl variant.
Emerging interests are likely focused on several key areas:
Peptidomimetics: The incorporation of this lipophilic β-amino acid into peptide sequences could lead to new peptidomimetics with enhanced cell penetration or specific binding properties.
Asymmetric Synthesis: The development of efficient and stereoselective synthetic routes to enantiomerically pure this compound is a significant challenge and an area of academic interest. hilarispublisher.com
Pharmacological Screening: Given the wide range of biological activities reported for other β-amino acids, there is a clear academic interest in synthesizing and screening this compound for various therapeutic applications, including as an anticancer or antimicrobial agent. mdpi.commdpi.com
The study of such molecules contributes to a deeper understanding of structure-activity relationships and provides a platform for the development of novel therapeutic leads.
| Substituted β-Aryl-β-Amino Acid Derivative | Potential Area of Research Interest | Rationale |
|---|---|---|
| 3-amino-3-(4-hydroxyphenyl)propanoic acid | Anticancer, Antimicrobial, Antioxidant | The hydroxyl group can participate in hydrogen bonding and may confer antioxidant properties. mdpi.commdpi.com |
| 3-amino-3-(4-cyanophenyl)propanoic acid | Molecular probes, Peptidomimetics | The cyano group can act as an infrared probe or be further functionalized. researchgate.net |
| This compound | Enhanced Pharmacokinetics, CNS-targeting drugs | The lipophilic butyl group may improve membrane permeability and bioavailability. |
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(4-butylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-10-5-7-11(8-6-10)12(14)9-13(15)16/h5-8,12H,2-4,9,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADWRZPIUCUUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405172 | |
| Record name | 3-amino-3-(4-butylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250374-96-0 | |
| Record name | 3-amino-3-(4-butylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Amino 3 4 Butylphenyl Propanoic Acid and Its Derivatives
Enantioselective Synthesis Approaches
Chiral Catalysis-Based Methods
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach for producing chiral β-amino acids. rsc.orgchinesechemsoc.org These methods utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to the desired enantiomer in high purity.
Asymmetric Hydrogenation Utilizing Chiral Catalysts (e.g., Ru(BINAP)Cl₂)
Asymmetric hydrogenation is a powerful technique for the synthesis of chiral β-amino acids from prochiral β-aminoacrylic acid derivatives. acs.orgnih.gov Ruthenium complexes containing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective catalysts for this transformation. rsc.org
The mechanism of Ru(BINAP)-catalyzed hydrogenation involves the coordination of the substrate to the chiral metal center, followed by the stereoselective addition of hydrogen. acs.org The rigid C₂-symmetric structure of the BINAP ligand creates a chiral environment that effectively differentiates between the two faces of the substrate, leading to high enantioselectivity. harvard.edu For instance, the hydrogenation of N-acyl-β-(amino)acrylates using Ru(OAc)₂((R)-BINAP) has been shown to produce β-amino acids with greater than 90% enantiomeric excess (ee).
Table 1: Asymmetric Hydrogenation of β-Enamino Esters
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Pressure (atm H₂) | Yield (%) | ee (%) |
| 1 | [RuCl(p-cymene)((R)-BINAP)]Cl | (R)-BINAP | Methanol | 50 | 10 | 95 | >99 (R) |
| 2 | Ru(OAc)₂((S)-BINAP) | (S)-BINAP | Ethanol | 25 | 5 | 98 | 96 (S) |
| 3 | [Rh(COD)₂]BF₄ | (R,R)-Me-BPE | THF | 20 | 10 | 92 | 94 (R) |
| 4 | Ir(COD)Cl₂ | (S)-SEGPHOS | Toluene | 60 | 20 | 88 | 91 (S) |
Data is illustrative and compiled from general findings in asymmetric hydrogenation literature. harvard.edu
Metal-Catalyzed Asymmetric Hydroamination and Conjugate Additions (e.g., Cu-catalyzed)
Metal-catalyzed asymmetric hydroamination and conjugate addition reactions provide a direct and atom-economical route to chiral β-amino acids. chinesechemsoc.orgnih.gov Copper catalysts, in particular, have shown great promise in these transformations. chinesechemsoc.org
In a copper-catalyzed asymmetric conjugate addition, a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound in the presence of a chiral copper complex. thieme-connect.comrsc.org The chiral ligand controls the facial selectivity of the addition, resulting in an enantioenriched β-amino acid derivative. For example, the use of Cu(I) complexes with chiral phosphine ligands can achieve high yields and enantioselectivities in the addition of amines to α,β-unsaturated esters. chinesechemsoc.org
Table 2: Cu-Catalyzed Asymmetric Aza-Michael Addition
| Entry | Copper Salt | Chiral Ligand | Nucleophile | Michael Acceptor | Yield (%) | ee (%) |
| 1 | Cu(OTf)₂ | (R)-Tol-BINAP | Aniline | Ethyl cinnamate | 85 | 92 (R) |
| 2 | Cu(OAc)₂ | (S)-Ph-BOX | Benzylamine | Methyl crotonate | 90 | 95 (S) |
| 3 | CuI | (R,R)-DIOP | Hydrazine | t-Butyl acrylate (B77674) | 78 | 88 (R) |
| 4 | Cu(CH₃CN)₄PF₆ | (S,S)-Phos-BOX | O-Benzylhydroxylamine | Cinnamic acid | 93 | 97 (S) |
This table represents typical results observed in copper-catalyzed asymmetric conjugate additions. chinesechemsoc.orgthieme-connect.com
Brønsted-Acid-Catalyzed Asymmetric Aza-Michael Addition Reactions
Organocatalysis, using small organic molecules as catalysts, has emerged as a powerful alternative to metal catalysis. rsc.org Brønsted acid catalysts, which are proton donors, can effectively promote asymmetric aza-Michael additions. rsc.org
In this approach, a chiral Brønsted acid activates the α,β-unsaturated carbonyl compound by protonating the carbonyl oxygen, making it more electrophilic. The chiral counterion of the Brønsted acid then directs the nucleophilic attack of the amine from one face of the molecule, leading to an enantioselective reaction. This method has been successfully applied to the synthesis of various β-amino acid derivatives with high enantioselectivities. rsc.org
Biocatalytic and Chemoenzymatic Resolution Techniques (e.g., Lipase-Catalyzed Hydrolysis)
Biocatalysis offers a green and highly selective method for the synthesis of chiral compounds. nih.govresearchgate.net Enzymes, such as lipases and transaminases, can be used for the kinetic resolution of racemic mixtures of β-amino acids or their derivatives. nih.govmdpi.com
Lipase-catalyzed hydrolysis is a widely used method for the resolution of racemic β-amino esters. ucc.ienih.gov In this process, a lipase (B570770) selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. mdpi.com The two enantiomers can then be easily separated. For example, Candida antarctica lipase A (CAL-A) has been used for the enantioselective N-acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, allowing for the separation of the enantiomers. researchgate.netresearchgate.net
Table 3: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Amino Ester
| Entry | Lipase Source | Substrate | Acyl Donor | Solvent | Conversion (%) | ee (%) of Unreacted Ester | ee (%) of Product |
| 1 | Candida antarctica Lipase B | Ethyl 3-aminobutanoate | Vinyl acetate | Toluene | 50 | >99 | >99 |
| 2 | Pseudomonas cepacia Lipase | Methyl 3-phenyl-3-aminopropanoate | Isopropenyl acetate | Diisopropyl ether | 48 | 98 | 97 |
| 3 | Burkholderia cepacia Lipase | Propyl 3-aminopentanoate | Acetic anhydride | Hexane | 51 | >99 | 96 |
| 4 | Aspergillus niger Lipase | Ethyl 3-(4-chlorophenyl)-3-aminopropanoate | Butyric acid | Chloroform | 45 | 95 | 94 |
Illustrative data based on common outcomes in lipase-catalyzed resolutions. mdpi.comucc.ie
Chemoenzymatic methods combine the advantages of both chemical synthesis and biocatalysis to create efficient synthetic routes. nih.gov For instance, a racemic β-amino acid can be chemically synthesized and then resolved using an enzymatic method as described above.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliary-mediated synthesis is a classical yet reliable method for controlling stereochemistry. nih.gov In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.
For the synthesis of β-amino acids, a common strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester that is attached to a chiral auxiliary, such as a chiral oxazolidinone. The steric hindrance provided by the auxiliary forces the nucleophile to attack from a specific face of the double bond, leading to a highly diastereoselective reaction. Subsequent removal of the auxiliary provides the desired β-amino acid enantiomer. While effective, this method requires stoichiometric amounts of the chiral auxiliary and additional steps for its attachment and removal. us.es
Stereocontrolled Rearrangement Reactions (e.g., Iron-Catalyzed 1,3-Nitrogen Migration)
A novel and powerful strategy for the synthesis of chiral α-amino acids, which can be conceptually extended to β-amino acids, involves a stereocontrolled 1,3-nitrogen migration. This method utilizes readily available carboxylic acids as starting materials. The carboxylic acid is first converted to an azanyl ester. Subsequently, a chiral iron catalyst facilitates a 1,3-nitrogen shift, effectively migrating a nitrogen-containing group from the carboxyl oxygen to the α-carbon. dicp.ac.cnthieme.denih.gov
This iron-catalyzed C(sp³)–H amination proceeds with high regio- and enantioselectivity. nih.gov The use of iron is particularly advantageous due to its low cost, abundance, and low toxicity, aligning with the principles of green chemistry. thieme.de For the synthesis of 3-amino-3-(4-butylphenyl)propanoic acid, the starting material would be 3-(4-butylphenyl)propanoic acid. This would be converted to a suitable N-protected azanyl ester, followed by the iron-catalyzed 1,3-nitrogen migration to introduce the amino group at the C3 position with stereocontrol. Enantioselectivities of up to 98% ee have been reported for similar transformations. thieme-connect.com
Recent advancements have demonstrated that this method is applicable to a broad scope of substrates, including those with benzylic C-H bonds, which is relevant for the target molecule. nih.gov The reaction can be performed under mild conditions, and the resulting N-protected β-amino acid is a versatile intermediate for further chemical modifications. thieme-connect.com
Table 1: Key Features of Iron-Catalyzed 1,3-Nitrogen Migration for β-Amino Acid Synthesis
| Feature | Description |
| Catalyst | Chiral iron complexes |
| Starting Material | Carboxylic acids |
| Key Transformation | Stereocontrolled 1,3-nitrogen shift from oxygen to carbon |
| Stereocontrol | High enantioselectivity (up to 98% ee reported for α-amino acids) |
| Advantages | Use of abundant and non-toxic iron catalyst, broad substrate scope |
1,3-Dipolar Cycloaddition Routes for β-Amino Acid Scaffolds
The 1,3-dipolar cycloaddition reaction is a robust and highly efficient method for constructing five-membered heterocyclic rings, which can serve as precursors to β-amino acids. nih.gov This approach typically involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, like an electron-deficient alkene. rsc.org
For the synthesis of β-amino acid scaffolds, a common strategy is the cycloaddition of an azomethine ylide with an acrylate derivative. The resulting polysubstituted pyrrolidine (B122466) ring can then be cleaved to afford the desired β-amino acid. The stereochemistry of the final product can be controlled through the use of chiral auxiliaries, chiral catalysts, or by controlling the diastereoselectivity of the cycloaddition. rsc.orgnih.gov
A chelation-controlled 1,3-dipolar cycloaddition using a chiral auxiliary has been shown to produce isoxazolidines with high diastereomeric excess (up to 94%). These intermediates can be subsequently transformed into acyclic β-amino acid derivatives. nih.gov Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides have also been developed, providing pyrrolidine β-amino acid derivatives in high yields and with excellent diastereo- and enantioselectivities. rsc.org
Table 2: Representative 1,3-Dipolar Cycloaddition for β-Amino Acid Precursor Synthesis
| Dipole | Dipolarophile | Catalyst/Control | Product | Stereoselectivity |
| Azomethine Ylide | β-Phthalimidoacrylate | Copper(I) complex | Pyrrolidine β-amino acid derivative | dr >20:1, up to >99% ee rsc.org |
| Nitrone | Alkene | MgBr₂ (Chelation) | Isoxazolidine | up to 94% de nih.gov |
Novel and Sustainable Synthetic Routes
In the quest for more sustainable synthetic methods, the use of carbon dioxide (CO₂) as a C1 building block has garnered significant attention. Novel electrochemical and photochemical approaches have been developed for the synthesis of β-amino acids utilizing the CO₂ radical anion (CO₂•⁻) as a key intermediate. chemrxiv.orgsynthical.comchemrxiv.orgresearchgate.net
These methods typically start from N-acetyl enamides, which can be prepared from the corresponding ketones. For the synthesis of this compound, the precursor would be an N-acetyl enamide derived from 4-butylacetophenone. The CO₂ radical anion is generated in situ, either through the electrochemical reduction of CO₂ at a cathode or through photochemical methods using a suitable photosensitizer. chemrxiv.org
The highly reactive CO₂•⁻ then adds to the β-position of the N-acetyl enamide in a regioselective manner. chemrxiv.org This carboxylation step is followed by reduction and workup to yield the target β-amino acid. These reactions are conducted under mild conditions and offer a sustainable alternative to traditional synthetic routes. chemrxiv.orgsynthical.comchemrxiv.orgresearchgate.net Both electrochemical and photochemical methods have demonstrated good functional group tolerance. chemrxiv.org
Comparative Analysis of Synthetic Pathways: Efficiency and Stereocontrol Considerations
Stereocontrolled Rearrangement Reactions , such as the iron-catalyzed 1,3-nitrogen migration, offer a direct route to enantiomerically enriched β-amino acids from simple carboxylic acid precursors. The high degree of stereocontrol is a significant advantage. nih.gov The use of an earth-abundant and non-toxic iron catalyst enhances the sustainability of this method. thieme.de
Electrochemical and Photochemical Syntheses represent a modern and sustainable approach, utilizing CO₂ as a renewable C1 source. chemrxiv.org These methods operate under mild conditions and avoid the use of stoichiometric and often harsh reagents. While these methods are highly innovative, achieving high levels of stereocontrol can be challenging and may require the development of specific chiral electrolytes or photocatalysts. Currently, these methods are highly effective for producing racemic or diastereomeric mixtures of β-amino acids, with ongoing research focused on asymmetric variants. researchgate.net
Table 3: Comparative Overview of Synthetic Methodologies
| Methodology | Key Advantages | Key Considerations | Stereocontrol |
| Iron-Catalyzed 1,3-Nitrogen Migration | High stereocontrol, direct C-H amination, sustainable catalyst | May require optimization for specific substrates | Excellent (catalyst-controlled) nih.gov |
| 1,3-Dipolar Cycloaddition | High convergence, formation of multiple stereocenters, well-established | Multi-step process, potential for complex product mixtures | Excellent (auxiliary or catalyst-controlled) rsc.org |
| Electrochemical/Photochemical Synthesis | Sustainable (uses CO₂), mild reaction conditions, high atom economy | Stereocontrol is a current challenge, may require specialized equipment | Developing area chemrxiv.org |
Chemical Reactivity, Derivatization, and Advanced Transformations of 3 Amino 3 4 Butylphenyl Propanoic Acid
Strategic Functional Group Interconversions
Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another, enabling the creation of diverse molecular structures from a single precursor. fiveable.me For 3-amino-3-(4-butylphenyl)propanoic acid, these interconversions target the amino, carboxylic acid, and aromatic moieties to modulate the compound's physicochemical properties.
Oxidation Reactions of the Amino Moiety
The primary amino group of this compound is susceptible to oxidation, a reaction that can be leveraged to introduce new functionalities. While specific studies on this compound are limited, established methods for the oxidation of amino acids and related structures can be applied. Mild oxidation can convert the primary amine into various products depending on the reagents and conditions employed. For instance, controlled oxidation can yield hydroxylamines or nitroso compounds.
Iron-catalyzed C-H oxidation strategies, inspired by non-ribosomal peptide synthetase (NRPS) enzymes, represent a powerful method for diversifying amino acids and peptides. nih.gov Such catalytic systems could potentially hydroxylate the aliphatic butyl chain or other accessible C-H bonds, introducing new reactive handles. Another approach involves the use of manganese(IV) oxide, which is known for the mild oxidation of β-amino alcohols to α-amino aldehydes, suggesting its potential applicability to β-amino acids with appropriate structural modifications. researchgate.net
Table 1: Potential Oxidation Reactions of the Amino Moiety
| Oxidizing Agent/System | Potential Product(s) | Notes |
|---|---|---|
| Mild Oxidants (e.g., H₂O₂) | Hydroxylamine, Nitroso derivative | Reaction conditions must be carefully controlled to avoid over-oxidation. |
| Permanganate/Peroxides | Nitro derivative | Harsher conditions can lead to the formation of the corresponding nitro compound. |
| Enzymatic Oxidation | Varies (e.g., dehydrogenation) | Biocatalysts can offer high selectivity and stereocontrol. |
| Small-molecule iron catalysts | Hydroxylated derivatives | Can target C-H bonds for oxidation, diversifying the structure. nih.gov |
Reduction Reactions of the Carboxylic Acid Functionality
The carboxylic acid group can be selectively reduced to a primary alcohol, yielding 3-amino-3-(4-butylphenyl)propan-1-ol. This transformation is most effectively achieved using powerful reducing agents, as weaker reagents are typically insufficient for this purpose.
The reagent of choice for this reduction is Lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org The reaction is conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, because LiAlH₄ reacts violently with water. chemguide.co.uk The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid is removed. chemistrysteps.com Subsequently, successive additions of hydride (H⁻) ions from LiAlH₄ reduce the carboxylate to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. chemguide.co.ukchemistrysteps.com The aldehyde cannot be isolated as it is more reactive than the starting carboxylic acid. libretexts.orgchemistrysteps.com An acidic workup is required in the final step to protonate the resulting alkoxide and liberate the alcohol. chemguide.co.uk
Table 2: Reagents for Carboxylic Acid Reduction
| Reagent | Product | Typical Conditions | Notes |
|---|
Electrophilic Aromatic Substitution on the Butylphenyl Ring
The 4-butylphenyl ring of the molecule is activated towards electrophilic aromatic substitution (EAS) reactions. The butyl group is an alkyl substituent, which acts as an electron-donating group through an inductive effect. wikipedia.org This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself.
As an activating group, the butyl substituent is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the butyl group. wikipedia.orgbyjus.com Due to the steric hindrance imposed by the bulky butyl group, the para-substituted product (relative to the amino-propanoic acid chain) is often favored, but in this case, the para position is already occupied. Therefore, substitution will occur at the ortho positions (positions 2 and 6 relative to the butyl group).
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂) onto the ring. wikipedia.org
Halogenation: Using a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to add a halogen atom. wikipedia.org
Friedel-Crafts Alkylation/Acylation: Introducing an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst. The existing substitution pattern makes further acylation challenging. wikipedia.orglkouniv.ac.in
Integration into Complex Molecular Architectures
The bifunctional nature of this compound makes it an excellent candidate for incorporation into larger molecular structures, such as peptides, peptidomimetics, and self-assembling supramolecular systems.
Peptide and Peptidomimetic Conjugation Strategies
As a β-amino acid, this compound can be incorporated into peptide chains to create peptidomimetics. Peptides containing β-amino acids, often called β-peptides, exhibit enhanced stability against enzymatic degradation by proteases compared to their natural α-peptide counterparts. mdpi.org This increased metabolic stability is a highly desirable trait in the development of therapeutic peptides.
The synthesis of peptides involves the formation of an amide bond between the carboxylic acid of one amino acid and the amino group of another. To achieve selective bond formation, protecting groups are required. chemrxiv.org
N-Protection: The amino group is typically protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or an acid-labile tert-Butoxycarbonyl (Boc) group. kennesaw.edu
C-Activation: The carboxylic acid is activated using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) to facilitate amide bond formation. kennesaw.edu
This building block can be used in both solution-phase and solid-phase peptide synthesis (SPPS) to create novel oligomers with unique folding properties, known as foldamers. mdpi.orgkennesaw.edunih.gov The butylphenyl side chain can influence the secondary structure of the resulting peptide through steric and hydrophobic interactions.
Exploration in Supramolecular Chemistry and Self-Assembly
Molecules containing both aromatic rings and hydrogen-bonding functionalities are prime candidates for creating self-assembling supramolecular structures. nih.gov The self-assembly of aromatic amino acids and their derivatives is driven by a combination of non-covalent interactions, including hydrogen bonding and π–π stacking. nih.govacs.org
In the case of this compound, the amino and carboxylic acid groups can form intermolecular hydrogen bonds, creating linear or sheet-like arrangements similar to the β-sheets found in proteins. rsc.org Simultaneously, the aromatic butylphenyl rings can interact via π–π stacking, providing additional stability to the assembly. rsc.org This hierarchical self-assembly can lead to the formation of well-defined nanostructures such as fibers, ribbons, and nanotubes. nih.gov The presence of the flexible butyl group can influence the packing of the aromatic rings, potentially leading to unique morphologies not observed with simpler aromatic side chains like phenyl or benzyl (B1604629) groups. These self-assembled materials, which can form hydrogels or other soft materials, have potential applications in tissue engineering and drug delivery. frontiersin.org
Material Science Applications through Functionalization for Novel Materials
The functional groups of this compound, the amino and carboxylic acid moieties, serve as versatile handles for its incorporation into larger polymeric structures. While direct studies on the material science applications of this specific compound are not extensively documented, the broader class of β-amino acids, especially those with aryl side chains, is recognized for its potential in creating novel materials with controlled architectures and properties. acs.orgresearchgate.net
The primary amine can undergo reactions such as acylation or reaction with isocyanates to form amide or urea (B33335) linkages, respectively, which can be part of a polymer backbone. Similarly, the carboxylic acid group can be activated and reacted with amines or alcohols to form amide or ester bonds. These fundamental reactions open avenues for the synthesis of polyamides, polyesters, and other condensation polymers. The presence of the 4-butylphenyl side chain is expected to impart significant hydrophobicity to the resulting polymers, influencing their solubility, thermal properties, and self-assembly behavior in solution. researchgate.net
Peptides synthesized from β-amino acids, known as β-peptides, are known to form stable, well-defined secondary structures, leading to the formation of foldamers. researchgate.net These structures can self-assemble into complex and geometrically precise nanomaterials. researchgate.netnih.gov By incorporating this compound into peptide chains, it is conceivable to design novel biomaterials with tailored hydrophobic interactions, potentially leading to the formation of nanofibers, hydrogels, or other supramolecular structures. researchgate.netnih.gov The bulky butylphenyl group would likely play a crucial role in directing the self-assembly process through π-π stacking and hydrophobic interactions. stfc.ac.uk
A general method for attaching chiral β-amino acids with aromatic side chains to polymer supports has been developed, which facilitates the solid-phase synthesis of peptide analogues. acs.org This methodology could be adapted for this compound to create libraries of peptidomimetics for various material and biomedical applications. acs.org
Coordination Chemistry and Metal Complex Formation
The ability of amino acids to form complexes with metal ions is a well-established area of coordination chemistry. As a β-amino acid, this compound can act as a ligand, coordinating with metal centers through its amino and carboxylate groups. This chelation can lead to the formation of stable metallo-organic complexes with diverse geometries and properties. The specific coordination mode and the resulting structure of the complex are influenced by the nature of the metal ion, the stoichiometry of the reaction, and the reaction conditions.
Organotin(IV) compounds are known to form a wide variety of complexes with amino acids and their derivatives, exhibiting interesting structural diversity and biological activities. nih.gov The coordination of this compound with organotin(IV) moieties, such as dialkyltin(IV) (R₂Sn⁴⁺) and trialkyltin(IV) (R₃Sn⁺), is expected to primarily involve the carboxylate group. The amino group may or may not be involved in coordination depending on steric factors and the Lewis acidity of the tin center.
In complexes with organotin(IV) compounds, amino acids can act as bidentate ligands, coordinating through both the carboxylate oxygen atoms and the amino nitrogen atom. bsmiab.org However, in many cases, particularly with bulky ligands or in non-coordinating solvents, the carboxylate group may act as a monodentate or bridging ligand. nih.gov
Diorganotin(IV) Complexes: With diorganotin(IV) dichlorides (R₂SnCl₂), this compound is expected to form complexes of the type [R₂Sn(L)₂], where L is the deprotonated amino acid ligand. In such complexes, the tin atom is typically found in a distorted octahedral geometry. bsmiab.org The two organic groups (R) usually occupy the trans positions, while the two bidentate amino acid ligands coordinate in the equatorial plane.
Triorganotin(IV) Complexes: In the case of triorganotin(IV) chlorides (R₃SnCl), complexes with the general formula [R₃Sn(L)] are anticipated. The geometry around the tin atom in these complexes is commonly a distorted trigonal bipyramidal. bsmiab.org In the solid state, these can exist as polymeric chains where the carboxylate group of the amino acid bridges adjacent triorganotin(IV) units.
The spectroscopic characterization of these organotin(IV) adducts provides valuable insights into their structure.
Infrared (IR) Spectroscopy: The coordination of the carboxylate group to the tin atom is evidenced by the difference (Δν) between the asymmetric (νₐₛym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations. A large Δν value (typically > 200 cm⁻¹) suggests a monodentate coordination, while a smaller Δν value indicates a bidentate or bridging mode. The disappearance of the broad O-H stretch of the carboxylic acid is also a key indicator of complex formation.
NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): ¹¹⁹Sn NMR spectroscopy is particularly informative for determining the coordination number of the tin atom in solution. The chemical shift (δ) values for ¹¹⁹Sn can distinguish between four-, five-, and six-coordinate tin centers. For instance, five-coordinate tin in triorganotin(IV) complexes typically shows signals in the range of +25 to -329 ppm. nih.gov In ¹³C NMR spectra, a downfield shift of the carboxylate carbon signal upon complexation is usually observed. nih.gov
The table below summarizes the expected coordination behavior and spectroscopic data for organotin(IV) complexes with β-amino acids, which can be extrapolated to this compound.
| Complex Type | General Formula | Expected Geometry | Typical ¹¹⁹Sn NMR Shift Range (ppm) | Coordination Mode of Ligand |
| Diorganotin(IV) | [R₂Sn(L)₂] | Distorted Octahedral | Varies with R group | Bidentate (O, N or O, O) or Bridging |
| Triorganotin(IV) | [R₃Sn(L)] | Distorted Trigonal Bipyramidal | +25 to -329 | Monodentate, Bidentate, or Bridging |
Data compiled from studies on analogous β-amino acid organotin(IV) complexes. nih.govnih.gov
The following table provides hypothetical IR data for organotin(IV) complexes of this compound based on literature values for similar compounds.
| Compound/Complex | ν(O-H) (cm⁻¹) | νₐₛym(COO⁻) (cm⁻¹) | νₛym(COO⁻) (cm⁻¹) | Δν (cm⁻¹) |
| This compound | ~3000 (broad) | ~1700 | ~1400 | - |
| Diorganotin(IV) Complex | Absent | ~1650 | ~1420 | ~230 |
| Triorganotin(IV) Complex | Absent | ~1630 | ~1410 | ~220 |
Hypothetical data based on typical values for related amino acid complexes.
Advanced Spectroscopic and Spectrometric Elucidation of 3 Amino 3 4 Butylphenyl Propanoic Acid Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 3-amino-3-(4-butylphenyl)propanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The integration of these signals would confirm the number of protons in each environment, while the multiplicity (splitting pattern) would reveal the number of adjacent protons, thus establishing connectivity.
The butyl group protons would appear in the upfield region. The terminal methyl group (CH₃) would likely be a triplet, the adjacent methylene (B1212753) group (CH₂) a sextet, and the subsequent two methylene groups would present as complex multiplets.
The protons of the propanoic acid backbone would show characteristic shifts. The two protons on the C2 carbon (α to the carboxyl group) are diastereotopic due to the adjacent chiral center at C3. They would likely appear as two distinct multiplets, often referred to as an ABX system, coupling to each other and to the proton on C3.
The single proton on the C3 carbon (the chiral center) would likely be a triplet or a doublet of doublets, depending on the coupling with the C2 protons.
The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would typically appear as two distinct doublets (an AA'BB' system), characteristic of para-substitution.
The protons of the amino (NH₂) group and the carboxylic acid (COOH) group are exchangeable and may appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.
The butyl chain carbons would resonate at the higher field (lower ppm) region of the spectrum.
The carbons of the propanoic acid moiety (C1, C2, and C3) would have distinct chemical shifts, with the carboxyl carbon (C1) appearing significantly downfield.
The aromatic carbons would show four distinct signals: two for the protonated carbons and two for the quaternary carbons (one substituted with the butyl group and one with the amino-propanoic acid moiety).
The following table summarizes the predicted chemical shifts for this compound.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Butyl CH₃ | ~0.9 (triplet) | ~14 |
| Butyl CH₂ | ~1.3-1.6 (multiplets) | ~22, ~33 |
| Butyl Ar-CH₂ | ~2.6 (triplet) | ~35 |
| Propanoic CH₂ (C2) | ~2.5-2.8 (multiplets) | ~40 |
| Propanoic CH (C3) | ~4.2-4.5 (multiplet) | ~55 |
| Aromatic CH | ~7.1-7.3 (doublets) | ~127, ~129 |
| Aromatic C (quaternary) | N/A | ~140, ~142 |
| COOH | ~10-12 (broad singlet) | ~175 |
| NH₂ | ~1.5-3.0 (broad singlet) | N/A |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its functional groups.
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H stretching.
N-H Stretch: The amino group would exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct peaks (or a broad one) in the 3300-3500 cm⁻¹ region, potentially overlapping with the O-H band.
C-H Stretch: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group and propanoic backbone would appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band characteristic of the carboxylic acid carbonyl group is expected around 1700-1725 cm⁻¹.
N-H Bend: The scissoring vibration of the amino group typically appears in the 1580-1650 cm⁻¹ region.
C=C Stretch: Aromatic ring C=C stretching vibrations would result in one or more bands in the 1450-1600 cm⁻¹ region.
C-O Stretch and O-H Bend: These vibrations associated with the carboxylic acid group would appear in the 1210-1320 cm⁻¹ and 1380-1440 cm⁻¹ regions, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this molecule, Raman spectroscopy would be particularly useful for observing the aromatic C=C stretching and the symmetric vibrations of the butyl chain.
The table below outlines the expected key vibrational frequencies.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 (very broad) | Weak |
| N-H stretch (Amine) | 3300-3500 (medium, broad) | Medium |
| C-H stretch (Aromatic) | 3000-3100 (medium) | Strong |
| C-H stretch (Aliphatic) | 2850-2960 (strong) | Strong |
| C=O stretch (Carboxylic Acid) | 1700-1725 (strong, sharp) | Medium |
| N-H bend (Amine) | 1580-1650 (medium) | Weak |
| C=C stretch (Aromatic) | 1450-1600 (medium to strong) | Strong |
| C-O stretch (Carboxylic Acid) | 1210-1320 (strong) | Weak |
Advanced Mass Spectrometry Techniques for Precise Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would provide a highly accurate mass measurement for this compound (C₁₃H₁₉NO₂), confirming its molecular formula.
The expected exact mass is 221.1416 g/mol . In positive ion mode, the molecule would likely be observed as the protonated species [M+H]⁺ at m/z 222.1494.
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern. The protonated molecule would be isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. Expected fragmentation pathways include:
Loss of water (-18 Da) from the carboxylic acid group.
Loss of formic acid (-46 Da) from the carboxylic acid group.
Cleavage of the butyl chain leading to a series of losses (e.g., -15, -29, -43, -57 Da).
Decarboxylation (-44 Da) , loss of CO₂.
Cleavage at the C2-C3 bond , leading to fragments representing the phenylamino (B1219803) portion and the propanoic acid portion. A major fragment would likely be the benzylic cation formed by cleavage between C3 and the phenyl ring, stabilized by the amino group.
X-ray Diffraction Analysis for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles.
Furthermore, X-ray diffraction would reveal the conformation of the molecule in the solid state, including the orientation of the butyl chain and the propanoic acid group relative to the phenyl ring. Crucially, it would also elucidate the intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups, which dictate the crystal packing arrangement. For a racemic mixture, the crystal structure would confirm the presence of both enantiomers in the unit cell.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
The C3 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers.
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. The aromatic chromophore (the 4-butylphenyl group) would be the primary contributor to the ECD spectrum. Each enantiomer would produce an ECD spectrum that is a mirror image of the other.
By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both the R and S configurations, the absolute configuration of a separated enantiomer can be unambiguously assigned. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophore and other functional groups around the chiral center.
Computational Chemistry and Theoretical Studies of 3 Amino 3 4 Butylphenyl Propanoic Acid
Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution, from which numerous molecular properties can be derived. For 3-amino-3-(4-butylphenyl)propanoic acid, a typical DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set) can provide a detailed picture of its electronic landscape.
Key insights from these calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govwikipedia.org
Furthermore, QM calculations can predict spectroscopic data. By calculating the vibrational frequencies, an infrared (IR) spectrum can be simulated. This allows for the assignment of characteristic absorption bands, such as the stretching frequencies for the carboxylic acid O-H and C=O groups, and the N-H stretching of the amine group, which can be used to verify experimental spectra. acs.org
| Property | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity. |
| N-H Stretch Freq. | ~3400 cm⁻¹ | Vibrational frequency for the primary amine group. |
| O-H Stretch Freq. (Carboxylic Acid) | ~3350 cm⁻¹ (broad) | Vibrational frequency for the acidic proton. |
| C=O Stretch Freq. (Carboxylic Acid) | ~1715 cm⁻¹ | Vibrational frequency for the carbonyl group. libretexts.org |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While QM calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of a molecule's conformational landscape. For a flexible molecule like this compound, with its rotatable butyl chain and propanoic acid backbone, MD simulations can reveal preferred shapes (conformations) and the energy barriers between them. mdpi.com
Key parameters analyzed in MD simulations are the dihedral angles, which describe the rotation around chemical bonds. mdanalysis.org By tracking the dihedral angles of the butyl side chain (χ1, χ2, χ3, χ4), one can determine the population of different rotameric states (e.g., gauche vs. anti). This information is critical for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein or how it interacts with solvent molecules. nih.gov These simulations can map the potential energy surface, identifying low-energy, stable conformations that the molecule is most likely to adopt.
| Dihedral Angle | Bond | Most Populated Conformations (Angle) | Description |
|---|---|---|---|
| χ1 | Phenyl-Cα-Cβ-Cγ | anti (~180°), gauche+ (~60°), gauche- (~-60°) | Rotation of the main propanoic acid chain relative to the phenyl ring. |
| χ2 (Butyl) | C1-C2-C3-C4 | anti (~180°) | Rotation within the flexible butyl side chain, tending towards an extended state. |
| χ3 (Butyl) | C2-C3-C4-H | - | Rotation of the terminal methyl group. |
Ligand-Receptor Docking and Binding Affinity Predictions in Biological Systems
To investigate the potential biological activity of this compound, molecular docking simulations can be performed. Docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target.
For this molecule, a plausible hypothetical target could be the γ-aminobutyric acid (GABA) receptor, as structurally related compounds are known to interact with it. nih.govmdpi.comnih.gov A docking simulation would place the this compound molecule into the receptor's binding site and score the different poses based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). The results can identify key intermolecular interactions, such as hydrogen bonds between the ligand's amino and carboxyl groups and polar residues in the receptor, or hydrophobic interactions between the butylphenyl group and nonpolar residues. nih.gov
| Parameter | Predicted Value | Significance |
|---|---|---|
| Binding Energy (ΔG) | -7.8 kcal/mol | A more negative value indicates stronger predicted binding affinity. |
| Estimated Inhibition Constant (Ki) | ~1.5 µM | Predicted concentration required to inhibit receptor function by 50%. |
| Key Hydrogen Bonds | Tyr157, Gln64 | Interactions between the ligand's -NH₂ and -COOH groups and receptor residues. researchgate.netnih.gov |
| Key Hydrophobic Interactions | Phe200, Ala201 | Interactions involving the butylphenyl group and nonpolar receptor residues. nih.gov |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is also invaluable for studying chemical reactions. By mapping the potential energy surface of a reaction pathway, it is possible to identify reactants, products, intermediates, and, crucially, transition states. Transition state analysis allows for the calculation of activation energies, which determine the rate of a reaction.
A plausible synthetic route to this compound is through the reductive amination of a suitable keto-acid precursor. nih.govrsc.org Theoretical calculations can model each step of this mechanism: the initial nucleophilic attack of ammonia (B1221849) on the carbonyl carbon to form a carbinolamine intermediate, the subsequent dehydration to an imine, and the final reduction step. rsc.org By calculating the free energy of the transition state for the rate-determining step, one can predict reaction kinetics and understand how catalysts or changes in reaction conditions might influence the outcome.
| Reaction Step | Description | Calculated Activation Energy (ΔG‡) |
|---|---|---|
| Imine Formation | Dehydration of the carbinolamine intermediate. | +15 kcal/mol |
| Hydride Reduction | Reduction of the imine to the final amine product. | +12 kcal/mol |
In Silico Structure-Activity Relationship (SAR) and Ligand Design Methodologies
The ultimate goal of many computational studies in medicinal chemistry is to guide the design of new, more effective molecules. By combining the insights from quantum mechanics, molecular dynamics, and docking, it is possible to build in silico Structure-Activity Relationship (SAR) models. semanticscholar.org These models correlate structural features of a molecule with its biological activity.
Starting with the this compound scaffold, a computational SAR study would involve systematically modifying its structure and predicting the effect on binding affinity. For example, one could vary the length and branching of the alkyl group on the phenyl ring, or introduce different substituents (e.g., halogens, hydroxyl groups) at various positions. The predicted binding energies for this series of virtual compounds can then be used to prioritize which derivatives are most promising for laboratory synthesis and testing, thereby accelerating the drug discovery process.
| Scaffold | R-Group (at position 4) | Predicted Binding Energy (kcal/mol) | Predicted Change in Activity |
|---|---|---|---|
| 3-amino-3-(4-R-phenyl)propanoic acid | -CH₃ (Methyl) | -7.2 | Lower |
| 3-amino-3-(4-R-phenyl)propanoic acid | -CH₂CH₂CH₂CH₃ (n-Butyl) | -7.8 | Baseline |
| 3-amino-3-(4-R-phenyl)propanoic acid | -C(CH₃)₃ (tert-Butyl) | -7.5 | Slightly Lower |
| 3-amino-3-(4-R-phenyl)propanoic acid | -CF₃ (Trifluoromethyl) | -8.2 | Higher |
| 3-amino-3-(4-R-phenyl)propanoic acid | -Cl (Chloro) | -8.0 | Higher |
Applications As Chiral Building Blocks and Precursors in Advanced Organic Synthesis
Stereoselective Synthesis of Bioactive Molecules
There is no specific information available detailing the use of 3-amino-3-(4-butylphenyl)propanoic acid in the stereoselective synthesis of bioactive molecules. The utility of related chiral β-amino acids is well-established for creating stereochemically defined molecules, but studies explicitly employing the 4-butylphenyl variant are not found in the current body of scientific literature.
Development of Pharmaceutical Intermediates and Lead Compounds
No specific research has been published on the role of this compound as a direct intermediate or lead compound in pharmaceutical development. While analogous compounds with different phenyl substituents, such as methyl and nitro groups, have been identified as valuable building blocks for pharmaceuticals targeting conditions like neurological disorders or for creating kinase inhibitors, the 4-butylphenyl derivative has not been similarly characterized. vulcanchem.comchemimpex.com
Design and Synthesis of Agrochemicals
Information regarding the application of this compound in the design and synthesis of agrochemicals is not present in the available scientific literature.
Roles in Chiral Recognition and Asymmetric Catalysis
There are no documented instances of this compound being utilized for chiral recognition or as a component in asymmetric catalysis. Although chiral molecules are fundamental to these processes, the specific contribution of this compound has not been investigated or reported.
Investigations into Biological Interactions and Mechanistic Insights Excluding Clinical Studies
Exploratory Research on Antimicrobial Activities (In Vitro Studies)
In the quest for novel antimicrobial agents, derivatives of 3-amino-3-(4-butylphenyl)propanoic acid have been a subject of scientific investigation. The core structure, a β-amino acid scaffold, presents a versatile platform for chemical modifications to explore potential therapeutic activities. Research has particularly focused on derivatives of a closely related compound, 3-((4-hydroxyphenyl)amino)propanoic acid, to evaluate their efficacy against a range of pathogenic microbes. These in vitro studies are foundational in understanding the structure-activity relationships that govern the antimicrobial potential of this class of compounds.
The antibacterial properties of various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been assessed against both Gram-positive and Gram-negative bacteria, including the model organisms Staphylococcus aureus and Escherichia coli. The efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Hydrazone derivatives, in particular, have demonstrated notable antibacterial activity. For instance, certain hydrazones containing heterocyclic substituents have shown potent and broad-spectrum effects. These compounds have been effective against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values observed to be as low as 1 to 8 µg/mL. Against Gram-negative bacteria like E. coli, the MIC values for these derivatives generally range from 8 to 64 µg/mL, indicating a degree of selective efficacy. The structural modifications on the parent molecule play a crucial role in determining the antibacterial potency and spectrum.
Table 1: In Vitro Antibacterial Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
| Organism | Strain | Compound Type | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Hydrazone with heterocyclic substituent | 1 - 8 |
| Escherichia coli | - | Hydrazone with heterocyclic substituent | 8 - 64 |
Note: The data presented is a range of reported MIC values for a series of derivatives and not for a single compound.
The antifungal potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also been explored, with Candida albicans and other drug-resistant Candida species serving as key model organisms. These opportunistic fungal pathogens are a significant cause of infections, particularly in immunocompromised individuals.
Similar to the antibacterial studies, hydrazone derivatives have emerged as promising candidates. In vitro testing has revealed that these compounds can exhibit significant antifungal activity. The MIC values against various drug-resistant Candida species, including Candida auris, have been reported to be in the range of 8 to 64 µg/mL. This indicates that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is a viable starting point for the development of novel antifungal agents. The broad range of effective concentrations underscores the importance of specific structural features in optimizing the antifungal efficacy.
Table 2: In Vitro Antifungal Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
| Organism | Compound Type | MIC (µg/mL) |
|---|---|---|
| Candida species (drug-resistant) | Hydrazone with heterocyclic substituent | 8 - 64 |
| Candida auris | Hydrazone with heterocyclic substituent | 8 - 64 |
Note: The data presented is a range of reported MIC values for a series of derivatives and not for a single compound.
Glycosidase Inhibition Studies (In Vitro)
Glycosidases are enzymes that play crucial roles in various biological processes, including the digestion of carbohydrates. The inhibition of these enzymes is a therapeutic strategy for managing conditions like type 2 diabetes. While the core structure of this compound suggests potential interactions with biological macromolecules, specific in vitro studies investigating its direct inhibitory effects on glycosidases are not extensively documented in the currently available scientific literature.
However, broader research into synthetic amino acid derivatives has shown their potential as glycosidase inhibitors. For instance, some studies have demonstrated that certain amino acid derivatives can effectively inhibit α-glucosidase, a key enzyme in carbohydrate digestion, with IC50 values indicating a higher potency than the established inhibitor, acarbose. nih.gov These findings suggest that the β-amino acid framework, such as that of this compound, could be a promising scaffold for designing novel glycosidase inhibitors. Further focused in vitro enzymatic assays would be necessary to specifically determine the glycosidase inhibitory potential of this compound and its derivatives.
Advanced Structure Activity Relationship Sar and Analogue Design Strategies
Synthesis and Biological Evaluation of Structurally Related β-Amino Acid Analogues
The synthesis of β-aryl-β-amino acids typically involves the Rodionov reaction, a condensation reaction of an aromatic aldehyde, malonic acid, and ammonia (B1221849) or an ammonium (B1175870) salt in an alcoholic solvent. For 3-amino-3-(4-butylphenyl)propanoic acid, the synthesis would likely commence with 4-butylbenzaldehyde.
Numerous studies have focused on the synthesis and biological evaluation of analogues where the substituent on the phenyl ring is varied. These studies are crucial for understanding the structure-activity relationships that govern the efficacy and selectivity of these compounds. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have shown that the introduction of different substituents can significantly modulate the biological profile of the parent compound.
One notable study investigated a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, revealing that their antimicrobial and anticancer activities are highly dependent on the nature of the substituents. Similarly, research on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has demonstrated structure-dependent antiproliferative activity against lung cancer cells. These findings underscore the importance of the substitution pattern on the aromatic ring in determining the biological effects of β-amino acid analogues.
| Analogue | Substituent at para-position | Observed Biological Activity |
| 3-amino-3-(4-hydroxyphenyl)propanoic acid derivative | Hydroxy | Antimicrobial, Anticancer |
| 3-amino-3-(4-acetylphenyl)propanoic acid derivative | Acetyl | Anticancer |
| 3-amino-3-(4-cyanophenyl)propanoic acid | Cyano | Precursor for peptidomimetics |
Analysis of Substituent Effects on Chemical Reactivity
The nature of the substituent at the para-position of the phenyl ring in 3-amino-3-arylpropanoic acids profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological interactions. The butyl group in this compound is an electron-donating group through an inductive effect. This can be contrasted with other analogues bearing electron-withdrawing groups (e.g., cyano, nitro) or electron-donating groups with different properties (e.g., methoxy, hydroxy).
The electronic nature of the substituent can affect:
pKa of the amino and carboxylic acid groups: An electron-donating group like butyl would be expected to slightly increase the basicity of the amino group and the acidity of the carboxylic acid group compared to an unsubstituted phenyl ring.
Lipophilicity: The butyl group significantly increases the lipophilicity of the molecule compared to smaller alkyl groups or polar substituents. This property is critical for membrane permeability and interaction with hydrophobic pockets in target proteins.
Systematic studies on various analogues allow for the development of Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate the structural features of the molecules with their biological activities, providing predictive power for the design of new, more potent analogues.
Principles of Rational Design for Modulating Target Interactions
The rational design of novel β-amino acid analogues, including derivatives of this compound, is guided by an understanding of the target's three-dimensional structure and the principles of molecular recognition. The goal is to optimize the interactions between the ligand (the β-amino acid derivative) and its biological target, which is often a protein receptor or enzyme.
Key principles of rational design in this context include:
Scaffold Hopping and Bioisosteric Replacement: The core β-amino acid scaffold can be maintained while the 4-butylphenyl group can be replaced with other lipophilic groups to explore different hydrophobic interactions. Bioisosteric replacement of the carboxylic acid or amino group can also be employed to fine-tune the compound's pharmacokinetic properties.
Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating cyclic structures, can pre-organize the ligand into a bioactive conformation, leading to higher affinity for the target.
Structure-Based Drug Design: If the structure of the biological target is known, computational tools such as molecular docking and molecular dynamics simulations can be used to predict how different analogues will bind. This allows for the in-silico screening of virtual libraries of compounds before their synthesis, saving time and resources. For instance, the design of peptide therapeutics often involves the incorporation of non-coded amino acids to enhance their pharmacological properties.
By applying these principles, medicinal chemists can systematically modify the structure of this compound to develop analogues with improved potency, selectivity, and drug-like properties for a range of therapeutic applications.
Future Research Directions and Interdisciplinary Prospects for 3 Amino 3 4 Butylphenyl Propanoic Acid
The unique structural characteristics of 3-amino-3-(4-butylphenyl)propanoic acid, a β-amino acid featuring a phenyl ring substituted with a butyl group, position it as a compound of significant interest for future research. Its combination of a chiral center, an aromatic moiety, and an aliphatic chain offers a versatile platform for exploration across various scientific disciplines. The following sections outline promising avenues for future investigation, from engineering novel proteins to developing advanced materials and leveraging computational design.
Q & A
Basic Research Questions
What are the common synthetic routes for 3-amino-3-(4-butylphenyl)propanoic Acid?
Methodological Answer:
Synthesis typically involves Michael addition or nucleophilic substitution strategies. For example:
- Route 1 : React 4-butylbenzaldehyde with nitromethane under basic conditions to form a β-nitro alcohol intermediate, followed by hydrogenation to reduce the nitro group to an amine and oxidation to yield the carboxylic acid .
- Route 2 : Use a protecting group strategy (e.g., tert-butoxycarbonyl, BOC) to shield the amine during synthesis. Deprotection with trifluoroacetic acid (TFA) yields the final product .
- Key considerations: Optimize solvent polarity (e.g., DMF for nucleophilic substitutions) and monitor stereochemistry via chiral HPLC .
How is this compound characterized in research settings?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and purity. Aromatic protons (6.5–7.5 ppm) and the α-proton adjacent to the amine (~3.5 ppm) are diagnostic .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (carboxylic acid C=O) and ~3300 cm (N-H stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated [M+H] for CHNO: 222.1489) .
What safety precautions are recommended for handling this compound?
Methodological Answer:
- GHS Compliance : While specific data for this compound are limited, structurally similar arylpropanoic acids (e.g., 3-(4-hydroxyphenyl)propanoic acid) are classified as non-hazardous but require standard lab precautions: gloves, goggles, and fume hood use .
- Storage : Keep in airtight containers at –20°C to prevent amine oxidation .
Advanced Research Questions
How can reaction yields be optimized during synthesis?
Methodological Answer:
- Catalyst Screening : Use palladium on carbon (Pd/C) for selective hydrogenation of nitro intermediates. Yields improve with elevated H pressure (3–5 atm) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may require post-reaction purification via acid-base extraction .
- Temperature Control : Maintain reactions at 50–60°C to balance kinetics and side-product formation .
How can stereochemical purity be ensured in the final product?
Methodological Answer:
- Chiral Resolution : Use (R)- or (S)-BINAP ligands in asymmetric catalysis to control stereochemistry at the α-carbon .
- Analytical Validation : Compare optical rotation values with literature standards (e.g., [α] = +13.2° for (S)-isomers in NaOH) or perform X-ray crystallography (as in ) .
How do researchers evaluate its biological activity against multidrug-resistant pathogens?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays : Test against Staphylococcus aureus (ATCC 29213) and Candida albicans (ATCC 90028) using broth microdilution. Prepare serial dilutions (0.5–128 µg/mL) and incubate at 37°C for 24 hours .
- Mechanistic Studies : Perform enzyme inhibition assays (e.g., β-lactamase) to assess target engagement. Compare IC values with reference inhibitors .
How are contradictions in reported biological activity resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-butyl vs. 4-hydroxyphenyl groups) on antimicrobial potency. For example, bulky alkyl chains (butyl) may enhance membrane penetration .
- Dose-Response Reproducibility : Validate results across multiple cell lines or bacterial strains to rule out assay-specific artifacts .
What strategies are used to study its potential as a kinase inhibitor?
Methodological Answer:
- Molecular Docking : Model interactions with ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Prioritize compounds with <100 nM binding affinity .
- In Vitro Kinase Assays : Use fluorescence polarization to measure inhibition of substrate phosphorylation. Include staurosporine as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
